Inhibiteur de MMP-13

Vue d'ensemble

Description

Les inhibiteurs de la métalloprotéinase matricielle 13 sont des composés conçus pour inhiber l'activité de la métalloprotéinase matricielle 13, une enzyme qui joue un rôle crucial dans la dégradation des composants de la matrice extracellulaire, en particulier le collagène. La métalloprotéinase matricielle 13 est significativement surexprimée dans des conditions telles que l'arthrose, ce qui en fait une cible thérapeutique clé pour le traitement de ces maladies .

Applications De Recherche Scientifique

Matrix metalloproteinase 13 inhibitors have a wide range of scientific research applications. In the field of medicine, they are primarily investigated for their potential to treat osteoarthritis by preventing the degradation of articular cartilage . Additionally, these inhibitors are explored for their role in treating other conditions involving excessive collagen breakdown, such as certain cancers and cardiovascular diseases .

In biology, matrix metalloproteinase 13 inhibitors are used to study the regulatory mechanisms of extracellular matrix degradation and the role of matrix metalloproteinase 13 in various physiological and pathological processes . In chemistry, these inhibitors serve as valuable tools for understanding enzyme-inhibitor interactions and developing new therapeutic agents .

Mécanisme D'action

Target of Action

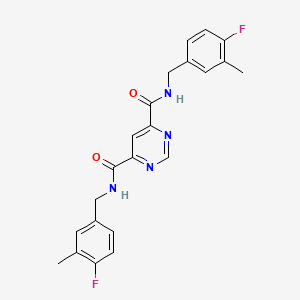

The primary target of the MMP-13 Inhibitor, also known as N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide or DB04760, is Matrix Metalloproteinase-13 (MMP-13) . MMP-13 is a member of the matrix metalloproteinases (MMPs) family, a group of zinc-dependent extracellular matrix (ECM) remodeling endopeptidases . MMP-13 plays a crucial role in the degradation of the ECM, which is essential for processes such as embryonic development and angiogenesis .

Mode of Action

DB04760 is a potent, highly selective, non-zinc-chelating MMP-13 inhibitor . It interacts with MMP-13 and inhibits its activity, with an IC50 of 8 nM . This interaction prevents MMP-13 from degrading the ECM, thereby controlling the remodeling of tissues .

Biochemical Pathways

The inhibition of MMP-13 by DB04760 affects the ECM remodeling pathway . Normally, MMP-13 degrades almost every component of the ECM, a process that is crucial for tissue remodeling and repair . When the expression of mmps like mmp-13 is altered, it can lead to the abnormal degradation of the ecm, which is associated with the development of chronic degenerative diseases . By inhibiting MMP-13, DB04760 prevents this abnormal degradation, thereby affecting the ECM remodeling pathway .

Pharmacokinetics

These properties would determine how well DB04760 reaches its target (MMP-13), how long it stays in the body, and how it is eventually eliminated .

Result of Action

The inhibition of MMP-13 by DB04760 results in the prevention of ECM degradation . This can have various molecular and cellular effects, depending on the specific context. For instance, in the context of osteoarthritis, the inhibition of MMP-13 can prevent the degradation of articular cartilage, potentially slowing down the progression of the disease .

Analyse Biochimique

Biochemical Properties

N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide is a potent and selective inhibitor of MMP-13, with an IC50 value of 8 nM . This compound interacts specifically with the unique pockets of MMP-13, rather than the catalytic zinc, which confers its selectivity over other matrix metalloproteinases . By binding to these unique pockets, N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide effectively inhibits the enzymatic activity of MMP-13, preventing the degradation of collagen and other extracellular matrix components.

Cellular Effects

N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide has been shown to influence various cellular processes. It significantly reduces paclitaxel-induced neurotoxicity and exhibits anticancer activity . The compound also affects cell signaling pathways involved in endochondral ossification, where it blocks osterix-dependent calcification of matrices in limb bud cells . Additionally, N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide impacts gene expression related to extracellular matrix production and degradation.

Molecular Mechanism

The molecular mechanism of N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide involves its binding to specific pockets within the MMP-13 enzyme. This binding inhibits the enzyme’s activity by preventing the degradation of extracellular matrix components . Unlike other MMP inhibitors that target the catalytic zinc, this compound’s selectivity is due to its interaction with unique structural features of MMP-13 . This selective inhibition reduces the risk of off-target effects and enhances its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide have been observed over time. The compound is stable under standard storage conditions, with short-term storage at -20°C and long-term storage at -80°C . Studies have shown that the compound maintains its inhibitory activity over extended periods, making it suitable for long-term experiments. Additionally, the compound’s effects on cellular function, such as reducing neurotoxicity and exhibiting anticancer activity, have been consistent over time .

Dosage Effects in Animal Models

In animal models, the effects of N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide vary with different dosages. At lower doses, the compound effectively inhibits MMP-13 activity without causing significant adverse effects . At higher doses, some toxic effects have been observed, indicating a threshold for safe and effective use. The compound’s ability to reduce paclitaxel-induced neurotoxicity and exhibit anticancer activity has been demonstrated in various dosage studies .

Metabolic Pathways

N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide is involved in metabolic pathways related to its inhibition of MMP-13. The compound interacts with enzymes and cofactors involved in extracellular matrix production and degradation . Its selective inhibition of MMP-13 affects metabolic flux and metabolite levels associated with tissue remodeling and cancer progression

Transport and Distribution

The transport and distribution of N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide within cells and tissues involve interactions with specific transporters and binding proteins . The compound’s ability to cross the blood-brain barrier and its permeability in Caco-2 cells indicate its potential for effective distribution in various tissues . Additionally, the compound’s solubility in DMSO facilitates its use in experimental settings .

Subcellular Localization

N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide exhibits specific subcellular localization patterns that influence its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization is crucial for its selective inhibition of MMP-13 and its effects on cellular processes such as extracellular matrix degradation and gene expression .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Les inhibiteurs de la métalloprotéinase matricielle 13 peuvent être synthétisés par diverses voies chimiques. Une approche courante consiste à utiliser un criblage virtuel basé sur la structure pour identifier des inhibiteurs potentiels, suivi d'une optimisation chimique pour améliorer leur activité et leur sélectivité . Par exemple, les N-acylhydrazones ont été identifiées comme des inhibiteurs de la métalloprotéinase matricielle 13 non liants au zinc par cette méthode .

Méthodes de production industrielle : La production industrielle d'inhibiteurs de la métalloprotéinase matricielle 13 implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la formation d'intermédiaires clés, la purification et la formulation du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Les inhibiteurs de la métalloprotéinase matricielle 13 subissent diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier la structure chimique des inhibiteurs afin d'améliorer leur efficacité et leur sélectivité .

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse d'inhibiteurs de la métalloprotéinase matricielle 13 comprennent le chlorure de thionyle, la diisopropyléthylamine et l'acétonitrile. Les conditions de réaction impliquent souvent des températures contrôlées et des niveaux de pH spécifiques pour garantir des vitesses de réaction optimales et la formation du produit .

Principaux produits formés : Les principaux produits formés à partir de ces réactions sont généralement des dérivés des composés inhibiteurs initiaux, avec des modifications qui améliorent leur affinité de liaison et leur sélectivité pour la métalloprotéinase matricielle 13 .

Applications de la recherche scientifique

Les inhibiteurs de la métalloprotéinase matricielle 13 ont un large éventail d'applications de recherche scientifique. Dans le domaine de la médecine, ils sont principalement étudiés pour leur potentiel à traiter l'arthrose en empêchant la dégradation du cartilage articulaire . De plus, ces inhibiteurs sont explorés pour leur rôle dans le traitement d'autres affections impliquant une dégradation excessive du collagène, telles que certains cancers et maladies cardiovasculaires .

En biologie, les inhibiteurs de la métalloprotéinase matricielle 13 sont utilisés pour étudier les mécanismes de régulation de la dégradation de la matrice extracellulaire et le rôle de la métalloprotéinase matricielle 13 dans divers processus physiologiques et pathologiques . En chimie, ces inhibiteurs servent d'outils précieux pour comprendre les interactions enzyme-inhibiteur et développer de nouveaux agents thérapeutiques .

Mécanisme d'action

Les inhibiteurs de la métalloprotéinase matricielle 13 exercent leurs effets en se liant au site actif de la métalloprotéinase matricielle 13, empêchant ainsi l'enzyme de cliver le collagène et d'autres composants de la matrice extracellulaire . Les inhibiteurs interagissent généralement avec l'ion zinc présent dans le site actif de l'enzyme, bloquant son activité catalytique . Cette inhibition contribue à maintenir l'intégrité de la matrice extracellulaire et à prévenir la dégradation tissulaire .

Comparaison Avec Des Composés Similaires

Les inhibiteurs de la métalloprotéinase matricielle 13 sont uniques en raison de leur haute sélectivité pour la métalloprotéinase matricielle 13 par rapport aux autres métalloprotéinases matricielles. Cette sélectivité est obtenue grâce à des interactions spécifiques avec des résidus uniques dans le site actif de l'enzyme . Des composés similaires comprennent des inhibiteurs d'autres métalloprotéinases matricielles, telles que la métalloprotéinase matricielle 1, la métalloprotéinase matricielle 2 et la métalloprotéinase matricielle 9 . les inhibiteurs de la métalloprotéinase matricielle 13 se distinguent par leur capacité à cibler spécifiquement l'activité collagénase de la métalloprotéinase matricielle 13, ce qui les rend particulièrement efficaces pour les affections impliquant une dégradation du collagène .

Propriétés

IUPAC Name |

4-N,6-N-bis[(4-fluoro-3-methylphenyl)methyl]pyrimidine-4,6-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F2N4O2/c1-13-7-15(3-5-17(13)23)10-25-21(29)19-9-20(28-12-27-19)22(30)26-11-16-4-6-18(24)14(2)8-16/h3-9,12H,10-11H2,1-2H3,(H,25,29)(H,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFRREJCFXFNRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CNC(=O)C2=CC(=NC=N2)C(=O)NCC3=CC(=C(C=C3)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

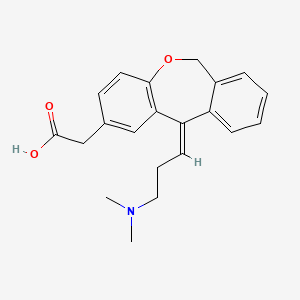

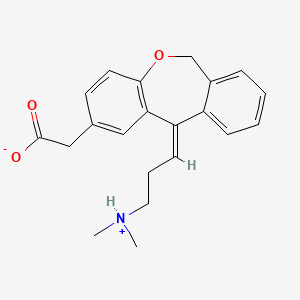

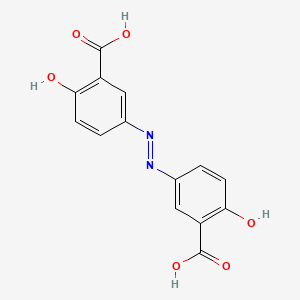

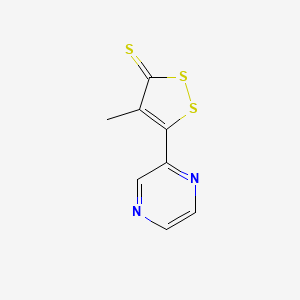

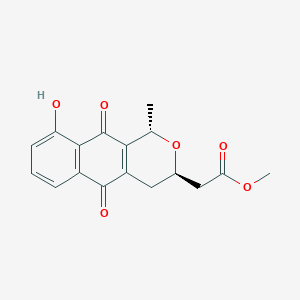

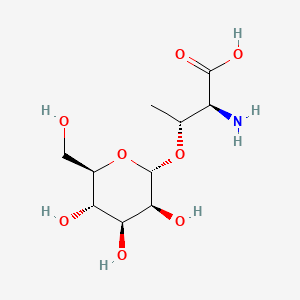

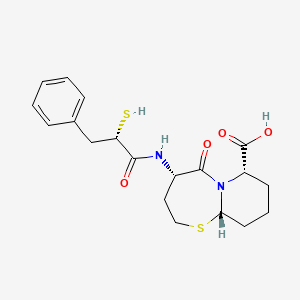

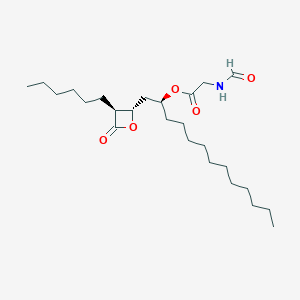

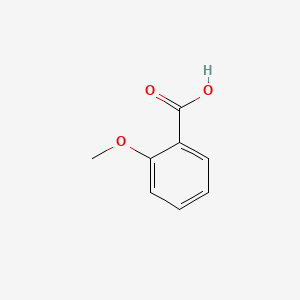

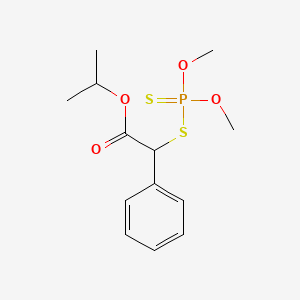

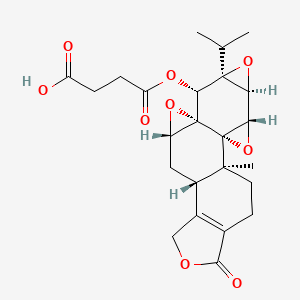

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.